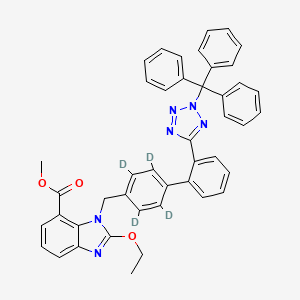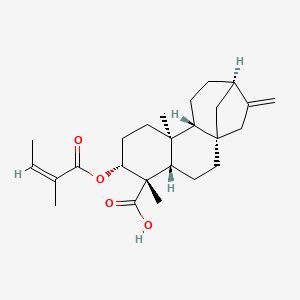
Benocyclidine-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benocyclidine-d10 (BCP-d10) contains ten deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, and 6/' positions. It is intended for use as an internal standard for the quantification of BCP by GC- or LC-mass spectrometry. BCP is a derivative of phencyclidine with a benzothiophenyl group instead of a phenyl ring. It acts as a potent and selective dopamine reuptake inhibitor (IC50 = 8 nM) with negligible affinity for the NMDA receptor-linked phencyclidine receptor (K0.5 = 6 μM). BCP has been used to label the dopamine transporter in the mouse brain. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Potential in Drug Formulations
Benocyclidine-d10, as part of pharmaceutical research, may have implications in drug formulations. For instance, a study on the formulation of bilayer tablets combining metoclopramide hydrochloride and diclofenac sodium explored the optimization of drug release. This kind of research demonstrates the role of compounds like this compound in developing effective drug delivery systems (Gattani et al., 2012).
2. Use in Ocular Drug Delivery
Research into ocular drug delivery systems has also utilized compounds similar to this compound. A study discussed the development of an eye patch with microneedles for controlled drug delivery, highlighting the utility of such compounds in novel drug delivery methods (Than et al., 2018).
3. Neuroprotective Potential
In the field of neurology, compounds like this compound have been explored for their neuroprotective effects. For example, a study on minocycline highlighted its role in reducing lipid peroxidation and preserving spinal cord ultrastructure post-traumatic injury, suggesting the potential therapeutic application of related compounds in neuroprotection (Sonmez et al., 2013).
4. Application in Dentistry
In dentistry, research has been conducted on the use of photodynamic therapy, where compounds like this compound might play a role in developing new treatments for bacterial infections in root canals (Souza et al., 2010).
5. Osteoblast Function Enhancement
Another study examined the effects of benidipine on osteoblast function, which indicates the potential application of this compound in bone health and treatment of osteoporosis-related conditions (Wang et al., 2014).
6. Cardioprotective Effects
The cardioprotective effects of minocycline have been investigated, suggesting that related compounds could offer new avenues for treating heart-related injuries or diseases (Scarabelli et al., 2004).
Propriétés
Formule moléculaire |
C19H15D10NS |
|---|---|
Poids moléculaire |
309.5 |
Clé InChI |
RGSVXQJPSWZXOP-PGAPGPTOSA-N |
Apparence |
Assay:≥99% deuterated forms (d1-d10)A crystalline solid |
Synonymes |
BCT-d10; Benzothiophenylcyclohexylpoperidine-d10; GK 13-d10; BTCP-d10 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)


